3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid
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Overview
Description
3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound belonging to the benzoquinoline family Benzoquinolines are heterocyclic aromatic compounds that contain a fused benzene and quinoline ring system This particular compound is characterized by the presence of a bromophenyl group at the 3-position and a carboxylic acid group at the 1-position of the benzo[f]quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[f]quinoline core, which can be achieved through the Pfitzinger reaction or other cyclization methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoquinoline-1-carboxylate esters, while reduction of the bromophenyl group can produce benzo[f]quinoline derivatives without the bromine atom.
Scientific Research Applications
3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and carboxylic acid groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)benzo[f]quinoline-1-carboxylic acid
- 3-(3-Fluorophenyl)benzo[f]quinoline-1-carboxylic acid
- 3-(3-Methylphenyl)benzo[f]quinoline-1-carboxylic acid
Uniqueness
3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of molecules with specific properties and functions .
Properties
Molecular Formula |
C20H12BrNO2 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
3-(3-bromophenyl)benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C20H12BrNO2/c21-14-6-3-5-13(10-14)18-11-16(20(23)24)19-15-7-2-1-4-12(15)8-9-17(19)22-18/h1-11H,(H,23,24) |
InChI Key |
LKBWECRJONCQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC(=CC=C4)Br)C(=O)O |
Origin of Product |
United States |
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